2-Morpholinoacetaldehyde
Overview
Description
2-Morpholinoacetaldehyde is an organic compound with the molecular formula C6H11NO2. It is characterized by the presence of a morpholine ring attached to an acetaldehyde group. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Morpholinoacetaldehyde can be synthesized through the reaction of morpholine with acetaldehyde. The reaction typically occurs under neutral or basic conditions and is often catalyzed by an oxide or an oxidizing agent .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the reaction of morpholine with formaldehyde to produce 2-Morpholinoethanol, which is then oxidized to form this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-Morpholinoacetic acid.
Reduction: It can be reduced to 2-Morpholinoethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: 2-Morpholinoacetic acid.
Reduction: 2-Morpholinoethanol.
Substitution: Depending on the nucleophile, products can vary widely, including morpholine derivatives.
Scientific Research Applications
2-Morpholinoacetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: this compound is used in the production of polymers and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-Morpholinoacetaldehyde involves its interaction with various molecular targets. It can act as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. The morpholine ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
2-Morpholinoethanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
2-Morpholinoacetic acid: An oxidized form of 2-Morpholinoacetaldehyde.
4-Morpholineacetaldehyde: A positional isomer with the morpholine ring attached at a different position.
Uniqueness: this compound is unique due to its combination of an aldehyde group and a morpholine ring, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-morpholin-4-ylacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-1-7-2-5-9-6-3-7/h4H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOPYUKQPCQGEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364004 | |
Record name | 2-Morpholinoacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21977-09-3 | |
Record name | 2-Morpholinoacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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